7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a bromobenzyl group, a methoxyethylamino group, and a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate The bromobenzyl group can be introduced through a bromination reaction of benzyl alcohol
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving purine derivatives.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity, while the methoxyethylamino group could modulate the compound’s activity. The purine-dione core is likely involved in key interactions with the target, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(3-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(3-Bromophenyl)methyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O3/c1-21-14-13(15(24)22(2)17(21)25)23(16(20-14)19-7-8-26-3)10-11-5-4-6-12(18)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYSPRHRKBZXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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